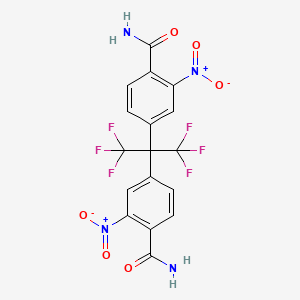

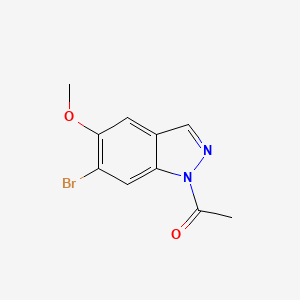

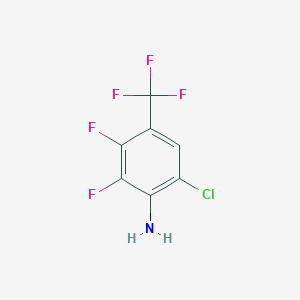

![molecular formula C11H19NO3 B6355861 t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate CAS No. 1803033-61-5](/img/structure/B6355861.png)

t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

T-Butyl N-[(1S)-3-oxocyclohexyl]carbamate is a chemical compound with diverse applications in scientific research. It is used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Synthesis Analysis

Carbamates, such as t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate, can be synthesized by amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

The molecular formula of t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate is C11H19NO3 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .Physical And Chemical Properties Analysis

T-Butyl N-[(1S)-3-oxocyclohexyl]carbamate is a solid at 20°C . Its molecular weight is 117.15 .科学的研究の応用

Metabolic Stability and Design of Carbamates

The metabolic stability of carbamates, including compounds like t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate, is crucial in their design as drugs or prodrugs. A study compiled reliable data on the metabolic hydrolysis of medicinal carbamates, revealing a trend where metabolic stability increases with certain molecular structures. This insight is valuable in designing carbamates with desired metabolic properties (Vacondio, Silva, Mor, & Testa, 2010).

Non-Phosgene Synthesis of N-substituted Carbamates

Research on the synthesis of N-substituted carbamates, such as t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate, without using phosgene has advanced significantly. Non-phosgene methods employing CO, dimethyl carbonate, CO2, and alkyl carbamates as carbonyl reagents have been explored. These methods are aligned with green chemistry principles, highlighting the industrial and environmental benefits of such synthetic routes (Shang Jianpen, 2014).

Bioseparation Processes Using Three-phase Partitioning

Three-phase partitioning (TPP) is an innovative, non-chromatographic bioseparation technology that has seen application in the extraction, separation, and purification of bioactive molecules, potentially including derivatives of t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate. TPP is praised for its rapid, green, efficient, economical, and scalable approach, indicating its potential in food, cosmetics, and medicine applications (Yan et al., 2018).

Application in Vaccine Delivery

Trimethyl chitosan (TMC), a derivative of chitosan, has been explored for its adjuvant potential in vaccine delivery, indicating a broader scope of application for carbamate derivatives in pharmaceuticals. The research underlines the importance of natural carbohydrate polysaccharides, including potentially carbamate-functionalized materials, in developing adjuvants due to their bioavailability, non-toxicity, biodegradability, and immunostimulating ability (Malik et al., 2018).

作用機序

Target of Action

Tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate, also known as TERT-BUTYL (S)-(3-OXOCYCLOHEXYL)CARBAMATE, is a type of carbamate ester

Mode of Action

It’s known that carbamate esters, in general, can interact with their targets through the formation of covalent bonds . This compound might interact with its target in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

It’s known that carbamate esters can affect various biochemical pathways depending on their specific targets .

特性

IUPAC Name |

tert-butyl N-[(1S)-3-oxocyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8H,4-7H2,1-3H3,(H,12,14)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDCXKATFLOEHF-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

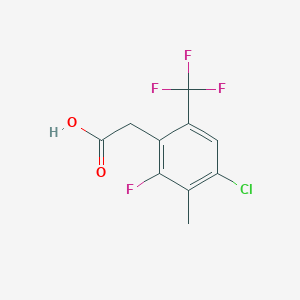

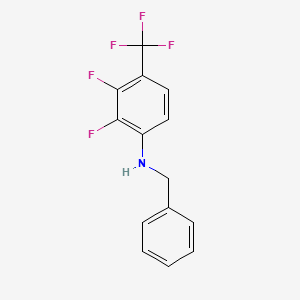

![[2,6-Bis(trifluoromethyl)phenyl]phenyl ether; 98%](/img/structure/B6355780.png)

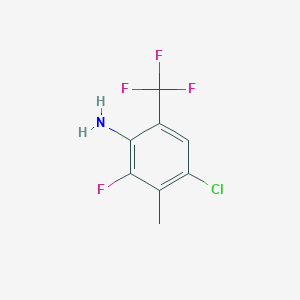

![1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98%](/img/structure/B6355797.png)

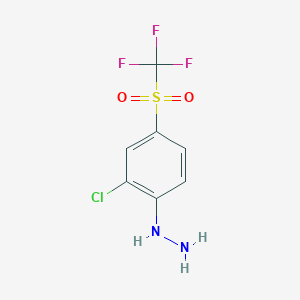

![(3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone; 98%](/img/structure/B6355799.png)

![(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6355827.png)